![molecular formula C14H17Cl2NO4S B2805535 1-{3-[(3,4-Dichlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone CAS No. 400086-36-4](/img/structure/B2805535.png)
1-{3-[(3,4-Dichlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-{3-[(3,4-Dichlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone” is a complex organic molecule. It contains a pyrrolidinone ring, which is a five-membered lactam (a cyclic amide). This ring is substituted at the 1-position by a 3-[(3,4-dichlorobenzyl)sulfonyl]-2-hydroxypropyl group .
Molecular Structure Analysis
The molecular formula of this compound is C14H17Cl2NO4S, indicating that it contains 14 carbon atoms, 17 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom . The exact three-dimensional structure would depend on the spatial arrangement of these atoms and the configuration of the chiral center at the 2-position of the hydroxypropyl group .Chemical Reactions Analysis
As a complex organic molecule, “1-{3-[(3,4-Dichlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone” can undergo various chemical reactions. For instance, the dichlorobenzylsulfonyl group might be susceptible to nucleophilic substitution reactions . The pyrrolidinone ring could potentially undergo reactions at the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-{3-[(3,4-Dichlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone” would depend on its molecular structure. For instance, the presence of polar groups (such as the sulfonyl group and the carbonyl group of the pyrrolidinone ring) might confer solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Arylsulfonylpyrrolidines : The acid-catalyzed reaction of chlorophenylsulfonyl-substituted pyrrolidines with phenols leads to the formation of arylsulfonylpyrrolidines. This method is useful for synthesizing pyrrolidine-1-sulfonylarene derivatives with phenol fragments, highlighting the chemical versatility of compounds like 1-{3-[(3,4-Dichlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone (Smolobochkin et al., 2017).
Synthesis of Pyrrolidin-2-ones Derivatives : Pyrrolidin-2-ones and their derivatives, such as the compound , are important in the synthesis of new medicinal molecules. They play a crucial role in introducing various substituents to create biologically active molecules (Rubtsova et al., 2020).
Applications in Polymer Science
- Fluorinated Polyamides Synthesis : Research has explored the use of similar compounds in the synthesis of novel soluble fluorinated polyamides. These materials have applications in areas like transparent, flexible films, and electrically conducting polymers (Liu et al., 2013).
Reactions and Interactions
- Sulfonated Pyrrolidine Derivatives : A study on the radical reaction of enynes with sulfur dioxide and aryldiazonium tetrafluoroborates highlighted the formation of sulfonated pyrrolidine derivatives, showing the chemical reactivity of compounds related to 1-{3-[(3,4-Dichlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone (An & Wu, 2017).
Crystallography and Structural Analysis
- Crystal Structure Analysis : The compound has been studied in the context of crystallography, where the structural details of related pyrrolidine derivatives are analyzed. This is essential for understanding the physical and chemical properties of these compounds (Chinnakali et al., 2009).
Biological Activity and Applications
- Antimicrobial Evaluation : Some derivatives of pyrrolidinones have been evaluated for their antimicrobial activities, indicating the potential biological relevance of compounds like 1-{3-[(3,4-Dichlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone (Fadda et al., 2016).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-[3-[(3,4-dichlorophenyl)methylsulfonyl]-2-hydroxypropyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO4S/c15-12-4-3-10(6-13(12)16)8-22(20,21)9-11(18)7-17-5-1-2-14(17)19/h3-4,6,11,18H,1-2,5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFKDJFOHDUNAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC(CS(=O)(=O)CC2=CC(=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[(3,4-Dichlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9,9'-Spirobi[fluoren]-2-amine](/img/structure/B2805452.png)
![methyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2805453.png)
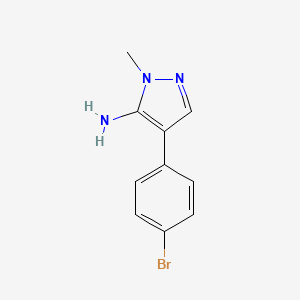
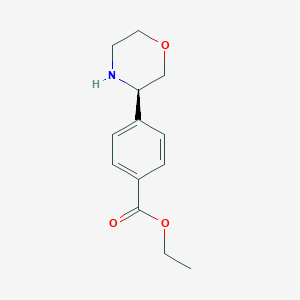
![1-Thiophen-2-yl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]cyclopentane-1-carboxamide](/img/structure/B2805456.png)
![3-[2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2805459.png)
![3-((4-Methoxyphenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2805461.png)

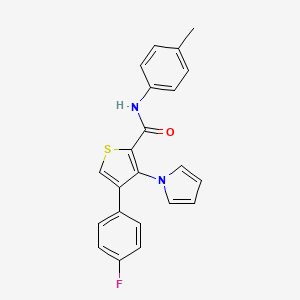
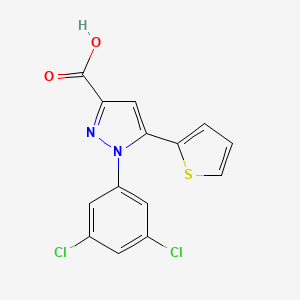
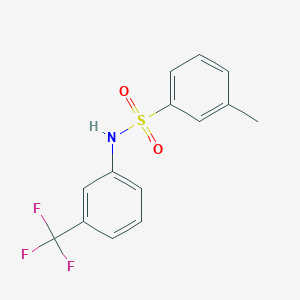
![N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide](/img/structure/B2805472.png)
![2-Chloro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)propanamide](/img/structure/B2805474.png)
